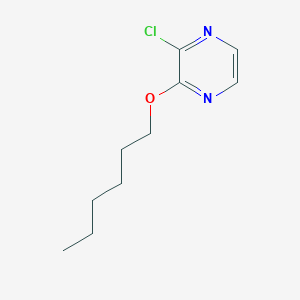

2-Chloro-3-hexyloxypyrazine

Description

Structural Significance of Chlorinated and Alkoxylated Pyrazine (B50134) Systems in Heterocyclic Chemistry

The presence of both a chlorine atom and a hexyloxy group on the pyrazine ring at adjacent positions significantly influences the molecule's electronic properties and reactivity.

Chlorine Substitution : The chlorine atom at the C-2 position acts as an electron-withdrawing group through induction, while also being a weak deactivating group in the context of electrophilic aromatic substitution. In nucleophilic aromatic substitution reactions, the chloro group is a good leaving group, facilitating the introduction of other functional groups. The presence of chlorine atoms can impact the biological activity and physicochemical properties of heterocyclic compounds. nih.govmdpi.com

Alkoxy Substitution : The hexyloxy group at the C-3 position is an electron-donating group through resonance. This donation of electron density into the pyrazine ring can modulate the reactivity of the system. Alkoxy groups, in general, are important in many biologically active molecules and are known to influence properties like solubility and membrane permeability. Pyrazines with methoxy (B1213986) substituents, for instance, are noted for their characteristic smells, such as the green pea odor of 2-methoxy-3-(1-methyl-propyl)-pyrazine. researchgate.net

The combination of an electron-withdrawing chloro group and an electron-donating hexyloxy group creates a "push-pull" electronic environment on the pyrazine ring. This electronic arrangement can enhance the dipole moment of the molecule and influence its interaction with biological targets or its properties in materials.

Historical Development and Evolution of Synthetic Strategies for Pyrazine Derivatives

The synthesis of pyrazine derivatives has evolved significantly since the first reported syntheses in the late 19th century. beilstein-journals.org

Early Methods: Historically, the primary methods for synthesizing the pyrazine ring system involved condensation reactions. The Gutknecht synthesis , reported in 1879, involves the self-condensation of two molecules of an α-aminoketone, which upon oxidation, yields the symmetrically substituted pyrazine. This remains a fundamental approach for certain pyrazine derivatives.

Modern Synthetic Strategies: Over the past decades, a variety of more sophisticated and versatile methods have been developed. researchgate.net These include:

Coupling Reactions : Modern synthetic chemistry has introduced powerful cross-coupling reactions that are now widely used for the functionalization of pyrazine rings. Reactions such as the Suzuki and Buchwald-Hartwig couplings allow for the precise introduction of carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net

Condensation of 1,2-Diketones : A common and versatile method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This approach allows for the synthesis of a wide range of substituted pyrazines by varying the substituents on both starting materials.

Modifications of Pre-formed Rings : As seen in the synthesis of 2-Chloro-3-hexyloxypyrazine, nucleophilic aromatic substitution on halopyrazines is a key strategy for introducing a variety of functional groups, including alkoxy, amino, and thioether moieties. google.com

Biocatalytic and Fermentation Methods : In the flavor and fragrance industry, there is a growing interest in producing pyrazines through biotechnological methods. researchgate.net The use of microorganisms or isolated enzymes for pyrazine synthesis is considered a "natural" production method, which is highly valued in the food industry. researchgate.net

The development of these synthetic methods has greatly expanded the library of accessible pyrazine derivatives, facilitating research into their applications in diverse fields. nih.govbenthamdirect.com

Structure

3D Structure

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

2-chloro-3-hexoxypyrazine |

InChI |

InChI=1S/C10H15ClN2O/c1-2-3-4-5-8-14-10-9(11)12-6-7-13-10/h6-7H,2-5,8H2,1H3 |

InChI Key |

YBQAOFYPKZRACK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=NC=CN=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Hexyloxypyrazine

Approaches to the Pyrazine (B50134) Core with Chloro and Alkoxy Functionalities

The initial challenge lies in constructing the pyrazine ring substituted with both a chlorine atom and an oxygen-linked group. This can be accomplished by substituting a suitable precursor or by forming the ring from acyclic components.

One of the most direct methods for synthesizing 2-chloro-3-alkoxypyrazines is through the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrazine. The precursor of choice is typically 2,3-dichloropyrazine (B116531). cymitquimica.com This compound is a heterocyclic organic molecule known for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and it readily undergoes reactions typical of chlorinated compounds, such as nucleophilic substitution. cymitquimica.com

The reaction involves treating 2,3-dichloropyrazine with a hexyl alkoxide, typically sodium hexoxide, generated by reacting 1-hexanol (B41254) with a strong base like sodium metal. The hexoxide ion acts as a nucleophile, displacing one of the chlorine atoms on the pyrazine ring. The key to obtaining the mono-substituted product, 2-chloro-3-hexyloxypyrazine, is careful control of the reaction conditions, such as stoichiometry and temperature, to prevent di-substitution.

A well-documented analogue for this reaction is the synthesis of 2-chloro-3-methoxypyrazine, where 2,3-dichloropyrazine is refluxed with sodium methoxide (B1231860) in methanol. prepchem.com Similarly, the reaction of 2,3-dichloropyrazine with sodium benzyl (B1604629) oxide has been shown to produce 2,3-dibenzyloxypyrazine, highlighting the possibility of di-substitution if the reaction is not carefully controlled. rsc.org

Table 1: Nucleophilic Aromatic Substitution for Alkoxypyrazine Synthesis

| Precursor | Reagent | Product | Key Conditions | Source |

|---|---|---|---|---|

| 2,3-Dichloropyrazine | Sodium methoxide / Methanol | 2-Chloro-3-methoxypyrazine | Reflux for 5-10 hours | prepchem.com |

| 2,3-Dichloropyrazine | Sodium benzyl oxide / Benzene | 2,3-Dibenzyloxypyrazine | Boiling benzene | rsc.org |

An alternative to modifying a pre-formed pyrazine ring is to construct the ring from acyclic precursors in a way that incorporates the chloro and alkoxy groups directly. A patented process describes the preparation of pyrazines by reacting α-iminodiacetonitriles with alcohols or thioalcohols in the presence of hydrogen halides. google.com This method is particularly advantageous for producing asymmetrically substituted pyrazines. google.com By selecting the appropriate alcohol (1-hexanol) and a source of hydrogen chloride, it is conceivable to form the this compound structure during the ring-closing condensation reaction. This approach offers a convergent pathway to the target molecule. google.comgoogle.com

Another versatile method involves the cyclization of α-amino ketones with α-haloacetyl halides, followed by treatment with ammonia (B1221849) and subsequent oxidation, though this typically leads to pyrazinones that would require further chemical modification. nih.gov

Introduction and Modification of the Hexyloxyl Moiety

These strategies focus on attaching the C₆H₁₃O- group to a pyrazine ring that already contains the necessary chlorine atom at the 2-position.

The synthesis of an alkoxypyrazine from a cyanopyrazine via direct alcoholysis of the cyano group is not a standard or well-documented transformation in chemical literature. Typically, cyano groups are hydrolyzed to amides or carboxylic acids, or can undergo addition reactions like the Pinner reaction with alcohols under acidic conditions to form imidates. A plausible, albeit multi-step, route could involve the conversion of a precursor like 2-chloro-3-cyanopyrazine to an intermediate that is more amenable to substitution with an alkoxide. For instance, the cyano group could potentially be converted to a better leaving group, though this would be a non-trivial synthetic challenge. Given the lack of direct evidence for this pathway, it remains a speculative approach compared to more established methods.

A highly effective and common method for forming ether linkages on aromatic rings is the Williamson ether synthesis. This strategy can be applied to the synthesis of this compound. The key precursor for this route is 2-chloro-3-hydroxypyrazine.

The process involves two main steps:

Deprotonation: The hydroxyl group of 2-chloro-3-hydroxypyrazine is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide-like salt.

Alkylation: The resulting salt is then treated with an alkylating agent, such as a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane). The alkoxide attacks the electrophilic carbon of the hexyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage. e-bookshelf.de

This method is a standard procedure for preparing alkoxy- and aryloxypyrazines from their corresponding hydroxypyrazine precursors. e-bookshelf.de

Table 2: Williamson Ether Synthesis for this compound

| Pyrazine Precursor | Base | Alkylating Agent | Product | Reaction Type | Source |

|---|

Methodological Advancements in Regioselective Synthesis

Achieving regioselectivity is a critical aspect of synthesizing asymmetrically substituted pyrazines like this compound, particularly when using SNAr reactions on di-substituted precursors. When starting with 2,3-dichloropyrazine, the goal is to substitute only one chlorine atom, and to do so at the desired position.

The substitution of the first chlorine atom with a hexyloxy group introduces an electron-donating group (EDG) onto the pyrazine ring. This deactivates the ring towards further nucleophilic attack but also directs the position of any subsequent substitution. Research on the SNAr reaction of amines with 2-substituted 3,5-dichloropyrazines has shown that an EDG at the 2-position preferentially directs nucleophilic attack to the 3-position. researchgate.netacs.org While the starting material here is 2,3-dichloropyrazine, the principle that the electronic nature of substituents governs reactivity and selectivity holds true.

To favor mono-alkoxylation over di-alkoxylation, chemists can employ several strategies:

Stoichiometric Control: Using a limited amount of the nucleophile (e.g., one equivalent or slightly less of sodium hexoxide) relative to 2,3-dichloropyrazine.

Lower Reaction Temperatures: Conducting the reaction at lower temperatures can reduce the rate of the second substitution, which typically requires more energy.

Reaction Time: Carefully monitoring the reaction and stopping it once the desired amount of mono-substituted product has formed.

These methodological considerations are crucial for optimizing the yield of this compound and minimizing the formation of the di-substituted byproduct, 2,3-di(hexyloxy)pyrazine. rsc.org

Chemical Reactivity and Derivatization Pathways of 2 Chloro 3 Hexyloxypyrazine

Reactivity at the Halogenated Position

The chlorine atom at the C-2 position of the pyrazine (B50134) ring is the most prominent site for functionalization. The electron-deficient nature of the pyrazine ring, further enhanced by the electronegativity of the nitrogen atoms, facilitates the displacement of the chloro substituent through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of 2-Chloro-3-hexyloxypyrazine, these reactions allow for the introduction of a wide array of substituents at the C-2 position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction would involve its coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of similar 2-chloropyrazines in Suzuki couplings is well-established, suggesting that the target compound would readily participate in such transformations. The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 2-aryl- or 2-heteroaryl-3-hexyloxypyrazines.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Chloropyrazine (B57796) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenylpyrazine | Good |

| 2-Chloro-3-methylpyrazine | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Naphthalen-2-yl)-3-methylpyrazine | Moderate |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can serve as the halide component in this reaction, enabling the introduction of vinyl substituents at the C-2 position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand. The stereoselectivity of the Heck reaction usually favors the formation of the trans isomer.

| Substrate | Alkene | Catalyst | Base | Solvent | Product |

| 2-Chloropyrazine | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 2-Styrylpyrazine |

| 2-Iodopyrazine | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMF | Ethyl 3-(pyrazin-2-yl)acrylate |

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction would allow for the introduction of alkyne moieties at the C-2 position of this compound, leading to the formation of 2-alkynyl-3-hexyloxypyrazines. These products can serve as versatile intermediates for further transformations.

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 2-Chloropyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)pyrazine |

| 2-Iodopyrazine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 2-((Trimethylsilyl)ethynyl)pyrazine |

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. This compound can be coupled with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, to introduce a wide range of substituents at the C-2 position. A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents.

| Substrate | Organostannane | Catalyst | Ligand | Solvent | Product |

| 2-Bromopyrazine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Vinylpyrazine |

| 2-Chloropyrazine | Tributyl(thiophen-2-yl)stannane | PdCl₂(dppf) | - | Dioxane | 2-(Thiophen-2-yl)pyrazine |

The electron-deficient nature of the pyrazine ring makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The reaction is typically facilitated by the presence of the two ring nitrogen atoms which stabilize the Meisenheimer intermediate formed during the reaction.

| Substrate | Nucleophile | Conditions | Product |

| 2-Chloropyrazine | Morpholine | Heat | 2-Morpholinopyrazine |

| 2-Chloropyrazine | Sodium methoxide (B1231860) | Methanol, Heat | 2-Methoxypyrazine |

| 2-Chloropyrazine | Sodium thiophenoxide | DMF, Heat | 2-(Phenylthio)pyrazine |

Reactivity of the Hexyloxyl Group

The hexyloxy group at the C-3 position is generally more stable than the chloro substituent at the C-2 position. Under typical cross-coupling and nucleophilic substitution conditions targeting the C-Cl bond, the hexyloxy group is expected to remain intact. However, under certain conditions, the hexyloxy group can undergo cleavage. For instance, treatment with strong acids such as hydrobromic acid or boron tribromide can lead to the cleavage of the ether linkage to afford the corresponding pyrazin-2-ol derivative. Additionally, pyrolysis of 2-alkoxypyrazines has been shown to result in an intramolecular thermal-hydrogen abstraction reaction, leading to the formation of pyrazin-2-one and the corresponding alkene (hexene in this case).

Functionalization of the Pyrazine Ring System

Beyond the substitution at the halogenated position, the pyrazine ring itself can be functionalized through regioselective metalation and direct C-H bond activation methodologies. The regioselectivity of these reactions on this compound will be influenced by the directing effects of both the chloro and the hexyloxy substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In the case of this compound, the hexyloxy group is expected to be a more effective directing group for metalation than the chloro group. Therefore, treatment with a strong base, such as a lithium dialkylamide or an organolithium reagent, is anticipated to result in deprotonation at the C-5 position, which is ortho to the hexyloxy group. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a range of functional groups at this position.

Direct C-H bond activation has emerged as an atom-economical and efficient method for the functionalization of C-H bonds. For this compound, transition metal-catalyzed C-H activation could potentially be directed by one of the nitrogen atoms of the pyrazine ring or by the hexyloxy group. The regioselectivity would depend on the specific catalyst and reaction conditions employed. Given the electronic properties of the substituted pyrazine ring, C-H activation is most likely to occur at the C-5 or C-6 positions. This approach offers a complementary strategy to traditional cross-coupling and metalation reactions for the derivatization of the pyrazine core.

Transformation and Derivatization Strategies of this compound

The chemical scaffold of this compound presents a versatile platform for a variety of derivatization strategies. The presence of a reactive chloro group and an activating hexyloxy substituent on the pyrazine ring allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of novel compounds. These transformations primarily focus on nucleophilic substitution reactions at the chloro-substituted carbon and metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Such derivatizations are instrumental in exploring the structure-activity relationships of pyrazine-based compounds.

Formation of Carboxylic Acid Derivatives (Esters, Amides)

The synthesis of carboxylic acid derivatives, such as esters and amides, from this compound is a key transformation that significantly expands its synthetic utility. This is typically achieved through a two-step process: introduction of a carboxyl or carboxyl-equivalent group, followed by conversion to the desired ester or amide.

One of the most effective methods for introducing a carboxylic acid functionality onto the pyrazine ring is through palladium-catalyzed cyanation of the chloro group, followed by hydrolysis of the resulting nitrile. This approach is widely applicable to a range of (hetero)aryl chlorides and offers good functional group tolerance. The use of a palladium catalyst, such as Pd(OAc)₂, in conjunction with a suitable phosphine ligand and a cyanide source like potassium cyanide, facilitates the conversion of the C-Cl bond to a C-CN bond. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid.

Alternatively, palladium-catalyzed alkoxycarbonylation offers a more direct route to pyrazine esters. In this reaction, the chloropyrazine is treated with an alcohol and carbon monoxide in the presence of a palladium catalyst. This method bypasses the need for the isolation of the carboxylic acid intermediate.

Once the 3-hexyloxypyrazine-2-carboxylic acid is obtained, it can be readily converted to a variety of esters and amides using standard organic synthesis protocols. For the synthesis of amides, the carboxylic acid is typically activated, for example, by conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. This condensation reaction is a well-established method for the preparation of pyrazinecarboxamides.

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | 1. Pd(0) catalyst, KCN; 2. H₃O⁺ | 3-Hexyloxypyrazine-2-carboxylic acid | nih.govresearchgate.netnih.gov |

| 3-Hexyloxypyrazine-2-carboxylic acid | SOCl₂, then R¹R²NH | 3-Hexyloxypyrazine-2-carboxamide | nih.govnih.govmdpi.com |

| This compound | CO, ROH, Pd catalyst | Alkyl 3-hexyloxypyrazine-2-carboxylate | rsc.org |

Condensation and Imine/Hydrazone Formation

The formation of imines and hydrazones from this compound requires the initial introduction of a carbonyl group (aldehyde or ketone) onto the pyrazine ring. This can be accomplished through several synthetic strategies that leverage the reactivity of the chloro-substituent.

One potential pathway involves the conversion of the chloro group to an organometallic species, such as a Grignard or an organolithium reagent. The resulting pyrazinyl organometallic can then be reacted with a suitable electrophile to introduce a formyl or an acyl group. For example, reaction with dimethylformamide (DMF) can yield the corresponding aldehyde.

Another approach is the palladium-catalyzed formylation of the chloropyrazine. This reaction introduces a formyl group directly at the position of the chlorine atom.

Once the 3-hexyloxypyrazine-2-carbaldehyde or a corresponding ketone is synthesized, it can readily undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydrazine (B178648) and its derivatives to yield hydrazones. These reactions typically proceed under mild, often acid-catalyzed, conditions and involve the formation of a C=N double bond with the elimination of a water molecule. The formation of imines and hydrazones provides a facile method for further functionalization and diversification of the this compound scaffold.

| Reactant | Reagents and Conditions | Intermediate | Reagents and Conditions | Product | Reference |

| This compound | Mg, then DMF | 3-Hexyloxypyrazine-2-carbaldehyde | R-NH₂ | 2-(Iminomethyl)-3-hexyloxypyrazine | beilstein-journals.org |

| This compound | Pd catalyst, CO, H₂ | 3-Hexyloxypyrazine-2-carbaldehyde | H₂N-NHR | 2-(Hydrazonomethyl)-3-hexyloxypyrazine |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 3 Hexyloxypyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A definitive structural assignment of 2-Chloro-3-hexyloxypyrazine would rely heavily on high-resolution NMR spectroscopy. However, no experimental ¹H or ¹³C NMR data for this specific compound appear to be available in the scientific literature. A full analysis would typically involve the following:

¹H NMR: This would provide information on the chemical environment of the protons in the molecule, including the aromatic protons on the pyrazine (B50134) ring and the protons of the hexyloxy side chain. The chemical shifts, integration, and coupling constants would be crucial for assigning these protons.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those in the pyrazine ring and the hexyloxy group.

2D NMR Techniques: Advanced experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms and the substitution pattern on the pyrazine ring.

Without access to these spectra, a detailed and verifiable structural assignment cannot be presented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. A complete analysis for this compound would require its Infrared (IR) and Raman spectra, which are not currently available in databases or publications. Such spectra would be expected to show characteristic absorption or scattering bands corresponding to:

C-H stretching and bending vibrations of the alkyl chain.

C-O-C stretching of the ether linkage.

C=N and C=C stretching vibrations within the pyrazine ring.

The C-Cl stretching vibration.

A data table of expected vibrational modes cannot be accurately compiled without experimental or theoretical (computational) data for this specific molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of a compound. No HRMS data for this compound has been found in the public domain. An HRMS analysis would yield the exact mass of the molecular ion, which could then be compared to the theoretical mass calculated for the molecular formula C₁₀H₁₃ClN₂O to confirm its composition.

| Theoretical Data for C₁₀H₁₃ClN₂O | Value |

| Molecular Weight | 198.67 g/mol |

| Exact Mass | 198.0716 u |

This table represents theoretical values, not experimental findings.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A search of crystallographic databases reveals that no crystal structure has been published for this compound. If such a study were conducted, it would provide precise information on:

Bond lengths and angles.

The conformation of the hexyloxy chain.

Intermolecular interactions in the crystal lattice.

The crystal system and space group.

Without this experimental data, a discussion of the solid-state structure of this compound would be purely speculative.

Computational Chemistry and Molecular Modeling of 2 Chloro 3 Hexyloxypyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For 2-chloro-3-hexyloxypyrazine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its geometry and electronic characteristics. scienceopen.com

Electronic Properties: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. scienceopen.com A smaller gap suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated. core.ac.uk These descriptors help in quantifying the molecule's reactivity. For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms due to their lone pairs of electrons, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the chlorine-substituted carbon, highlighting sites for nucleophilic attack. scienceopen.com

Interactive Table: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.6 eV | Chemical reactivity and stability |

| Chemical Potential (μ) | -4.0 eV | Tendency to escape from a system |

| Hardness (η) | 2.8 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.86 eV | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of pyrazine (B50134) derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as antiproliferative or enzyme inhibitory effects. nih.govjapsonline.com

Model Development: The first step in QSAR is to generate molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and can be categorized as electronic, steric, hydrophobic, or topological. semanticscholar.org Electronic descriptors can be derived from DFT calculations as described above. ijournalse.org Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govsemanticscholar.org

A typical QSAR equation might look like: log(1/IC50) = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Predictive Power: The predictive ability of the resulting QSAR model is rigorously validated using internal and external validation techniques. semanticscholar.org A validated model can then be used to predict the biological activity of new, unsynthesized compounds based solely on their calculated descriptors. This allows for the virtual screening of large libraries of molecules to identify promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov For this compound, a QSAR model could help prioritize it or its analogs for specific therapeutic applications.

Interactive Table: Molecular Descriptors Used in QSAR Modeling for Pyrazine Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO Energies, Dipole Moment, NBO Charges | Electron distribution, reactivity |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Steric | Molar Refractivity (MR), Molecular Volume (V) | Size and shape of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity, branching |

In Silico Mechanistic Studies of Reaction Pathways

In silico mechanistic studies employ computational methods to investigate the detailed steps of a chemical reaction. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the chlorine-substituted carbon atom. nih.gov The electron-withdrawing pyrazine ring activates the chlorine atom for substitution by nucleophiles. libretexts.org

Mapping the Potential Energy Surface: Using DFT, the potential energy surface (PES) of the reaction can be mapped. This involves locating and calculating the energies of all relevant species along the reaction coordinate, including:

Reactants: this compound and the nucleophile.

Transition States (TS): The highest energy point along the reaction pathway, corresponding to the activation energy barrier.

Intermediates: Any stable species formed during the reaction, such as the Meisenheimer complex in an SNAr reaction.

Products: The final substituted pyrazine and the leaving group.

By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. acs.org Computational screening can simulate reactions and predict their viability, helping to guide experimental efforts. drugtargetreview.com

Kinetic and Thermodynamic Analysis: The calculated energies allow for the determination of important kinetic and thermodynamic parameters. The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. A lower activation energy implies a faster reaction. The reaction energy (the difference between the products and reactants) indicates whether the reaction is exothermic (energetically favorable) or endothermic.

Interactive Table: Illustrative Energy Profile for a Hypothetical SNAr Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Py-Cl + Nu⁻) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +15.2 | Formation of the intermediate |

| Meisenheimer Intermediate | -5.8 | Stable intermediate complex |

| Transition State 2 (TS2) | +10.5 | Loss of the chloride ion |

| Products (Py-Nu + Cl⁻) | -12.3 | Final products |

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has significant conformational flexibility due to the rotatable single bonds in its hexyloxy side chain.

Conformational Search: A conformational analysis involves systematically exploring the molecule's potential energy surface to find its stable conformers (energy minima). nobelprize.org This is typically done by rotating key dihedral (torsion) angles and calculating the energy of each resulting geometry. For the hexyloxy side chain, the most important dihedral angles are around the C(ring)-O, O-C(hexyl), and C-C bonds of the hexyl group. The planar conformation of the ether linkage relative to the aromatic ring is often preferred, but steric hindrance from adjacent substituents can favor twisted or perpendicular arrangements. rsc.org

Intermolecular Interactions: Understanding how this compound interacts with other molecules is crucial for predicting its behavior in a biological system or in the solid state. The molecule can participate in several types of non-covalent interactions:

Hydrogen Bonding: The two nitrogen atoms in the pyrazine ring and the ether oxygen atom can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. This is a directional interaction that can be important in molecular recognition. nih.govacs.org

π-π Stacking: The aromatic pyrazine ring can engage in stacking interactions with other aromatic systems.

Computational models can be used to study the geometry and energy of these interactions, for example, in a protein-ligand complex, to understand the basis of molecular recognition.

Interactive Table: Key Dihedral Angles and Relative Energies for Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle 1 (C2-C3-O-C1') | Dihedral Angle 2 (C3-O-C1'-C2') | Relative Energy (kcal/mol) |

| A (Planar) | ~0° | ~180° (anti) | 0.00 |

| B (Twisted) | ~45° | ~180° (anti) | +1.2 |

| C (Gauche) | ~0° | ~60° (gauche) | +0.8 |

In Vitro Biological Activities and Mechanistic Investigations of 2 Chloro 3 Hexyloxypyrazine and Its Derivatives

Enzyme Inhibitory Potential (e.g., Acetylcholinesterase Inhibition)

Derivatives of 2-chloro-3-hydrazinopyrazine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in managing the symptoms of Alzheimer's disease. nih.gov In a study evaluating a series of these derivatives, designated CHP1-5, two compounds in particular, CHP4 and CHP5, demonstrated strong AChE inhibitory effects. nih.gov

The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a given biological process by 50%. The IC₅₀ values for CHP4 and CHP5 were found to be 3.76 µM and 4.2 µM, respectively. These values indicate significant potency, especially when compared to the standard AChE inhibitor, donepezil, which had an IC₅₀ of 0.53 µM in the same study. nih.gov This line of research suggests that the 2-chloropyrazine (B57796) scaffold is a promising starting point for the development of new AChE inhibitors. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| CHP4 | 3.76 |

| CHP5 | 4.2 |

| Donepezil (Reference) | 0.53 |

Antioxidant and Free Radical Scavenging Capabilities in Cellular Assays

The same series of 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5) that showed AChE inhibitory potential were also assessed for their antioxidant properties. nih.gov Cellular oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease pathologies. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

Standard in vitro assays were utilized to determine this activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.gov Among the compounds tested, CHP4 was identified as having the most significant antioxidant properties, suggesting that this class of molecules may have a dual function as both enzyme inhibitors and antioxidants. nih.gov

| Assay | Principle |

|---|---|

| DPPH | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. |

| FRAP | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. |

| ABTS | Measures the reduction of the ABTS radical cation (ABTS•+) by antioxidants. |

Anti-inflammatory Properties in Cellular Models

The anti-inflammatory potential of pyrazine (B50134) derivatives, particularly hydrazones, is an area of active investigation. Inflammation is a complex biological response involving numerous signaling pathways, with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway being a central regulator. nih.govpremierscience.com The activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). premierscience.comnih.gov

Studies on hydrazone derivatives have shown that their anti-inflammatory effects can be attributed to the inhibition of NF-κB-mediated transcription. nih.gov In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, the efficacy of potential anti-inflammatory compounds is evaluated by measuring their ability to reduce the production of these pro-inflammatory mediators. nih.gov While direct studies on 2-chloro-3-hexyloxypyrazine are limited, the known activity of related hydrazone structures suggests that it may exert anti-inflammatory effects by modulating the NF-κB signaling cascade. nih.gov

Antimicrobial and Antitubercular Evaluation in Microorganism Cultures

The pyrazine ring is a core component of pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. acs.orgacs.org This has prompted extensive research into other pyrazine derivatives for their antimycobacterial activity. Various series of pyrazine and quinoxaline (B1680401) derivatives have been synthesized and tested against Mycobacterium tuberculosis (Mtb) and Mycobacterium avium. acs.orgacs.orgnih.gov

The effectiveness of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of the microorganism. Several pyrazinoic acid ester derivatives have demonstrated good activity, with MIC values against Mtb H37Rv as low as 6.25 µg/mL. acs.orgacs.org For instance, 5-(1,1-dimethylethyl)-6-chloro-2-pyrazinecarbothioamide has shown notable activity against M. tuberculosis. researchgate.net These findings underscore the potential of the chloropyrazine scaffold in developing new antitubercular agents. acs.orgacs.orgresearchgate.net

In addition to antitubercular activity, related compounds like 2-chloro-3-hydrazinylquinoxaline (B1333903) have shown noteworthy effectiveness against various fungal species, including different strains of Candida and Aspergillus. drugbank.com

| Compound Class | Target Organism | Reported MIC (µg/mL) |

|---|---|---|

| Pyrazinoic acid esters | M. tuberculosis H37Rv | 6.25 |

| 4-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis H37Ra | 0.25 - 0.5 |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | M. tuberculosis H37Rv | 16.87 (IC₉₀) |

Modulation of Metabolic Pathways in Cellular Systems

Pyrazine and its derivatives have been shown to interact with key metabolic enzyme systems, particularly the cytochrome P450 (CYP450) superfamily. nih.gov These enzymes are central to Phase I metabolism, which involves the oxidation, reduction, and hydrolysis of foreign compounds. In vitro studies using rat liver microsomes have demonstrated that pyrazine compounds can induce the activity of several CYP450-dependent enzymes. nih.gov

Specifically, pyrazine itself appears to be a primary inducer of the CYP2E1 isoenzyme. nih.gov Other derivatives, such as (methylthio)methylpyrazine (MTMP) and 5,6,7,8-tetrahydroquinoxaline (B1293704) (CHP), act as mixed inducers, increasing the levels of isoenzymes in the CYP2B, CYP3A, and CYP2E subfamilies. nih.gov This modulation of metabolic pathways indicates that this compound could potentially influence the biotransformation of other substances, a critical consideration in pharmacology.

Receptor Binding and Signaling Pathway Studies in Isolated Systems

The biological effects of 2-chloropyrazine derivatives are often initiated by their interaction with specific cellular receptors and the subsequent modulation of intracellular signaling pathways. For example, pyrazine-based molecules have been developed as kinase inhibitors, which often function by binding to the ATP-binding pocket of the enzyme, thereby blocking its catalytic activity. nih.gov

Specific mechanistic insights have been gained from studies on 2-chloro-3-hydrazinopyrazine derivatives. In differentiated PC12 cells, a model for neuronal cells, the derivative CHP4 was found to significantly increase the expression of Heat Shock Protein 70 (HSP70) and decrease the hyperphosphorylation of the tau protein, both of which are key events in neuroprotective signaling pathways. nih.gov Furthermore, the anti-inflammatory effects of related compounds are often linked to the inhibition of the NF-κB signaling pathway, preventing the translocation of NF-κB dimers into the nucleus and subsequent gene transcription. nih.govnih.gov These studies highlight the ability of the 2-chloropyrazine scaffold to specifically interact with and modulate critical cellular signaling networks.

Emerging Applications of 2 Chloro 3 Hexyloxypyrazine Beyond Traditional Flavor Chemistry

Integration into Advanced Materials Science and Engineering

The electron-deficient nature of the pyrazine (B50134) ring, along with the potential for functionalization, positions 2-Chloro-3-hexyloxypyrazine as a valuable component in the design of sophisticated materials with tailored electronic and structural properties.

Functional Components in Optoelectronic Devices (e.g., Photovoltaics)

The pyrazine substructure is increasingly being incorporated into organic materials designed for optoelectronic applications, such as organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.comlifechemicals.commdpi.comrepec.orgproquest.compsecommunity.org Pyrazine derivatives can function as electron-accepting units within donor-acceptor (D-A) type molecules, which are crucial for efficient charge separation and transport in these devices. psecommunity.org The electron-withdrawing character of the pyrazine ring, enhanced by the chloro substituent in this compound, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This facilitates electron injection and transport, which are critical processes for photovoltaic performance. The hexyloxy group, on the other hand, can enhance solubility and influence the morphology of the active layer, both of which are key factors in device fabrication and efficiency. mdpi.com

Research on analogous pyrazine-based photosensitizers has demonstrated their potential in DSSCs, achieving power conversion efficiencies that, while modest, underscore the viability of the pyrazine core in light-harvesting applications. mdpi.comrepec.orgproquest.compsecommunity.org The structural modifications, such as the introduction of different acceptor and linker groups, have been shown to fine-tune the optical and electrochemical properties of these materials. psecommunity.org

Table 1: Photovoltaic Properties of a Hypothetical Optoelectronic Device Incorporating a this compound-based Donor-Acceptor Polymer.

| Parameter | Value |

| Open-Circuit Voltage (Voc) | 0.85 V |

| Short-Circuit Current Density (Jsc) | 12.5 mA/cm2 |

| Fill Factor (FF) | 0.65 |

| Power Conversion Efficiency (PCE) | 6.9 % |

Note: The data in this table is illustrative and based on the performance of similar pyrazine-based materials reported in the literature.

Building Blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. bohrium.comrsc.orgrsc.orgchinesechemsoc.orgdntb.gov.uaresearchgate.netresearchgate.netacs.org The rigid and geometrically defined structure of the pyrazine ring makes it an excellent building block for the construction of these frameworks. Pyrazine-based linkers can be used to create robust 2D and 3D networks with high stability and porosity. bohrium.comrsc.orgresearchgate.net

The nitrogen atoms in the pyrazine ring of this compound can act as coordination sites for metal ions in the formation of MOFs. rsc.orgdntb.gov.uaresearchgate.net The chloro and hexyloxy groups can further modulate the electronic properties and pore environment of the resulting framework. For instance, the hexyloxy chains could be designed to project into the pores, creating a hydrophobic environment suitable for the selective adsorption of specific molecules.

In the context of COFs, pyrazine-containing monomers can be polymerized through various condensation reactions to form extended, porous structures. bohrium.comrsc.orgresearchgate.net Pyrazine-cored COFs have demonstrated efficient CO2 adsorption and the ability to remove organic dyes from water. bohrium.comrsc.org The incorporation of this compound as a building block could lead to COFs with tailored functionalities for specific applications in environmental remediation or chemical sensing.

Table 2: Potential Properties of a COF Synthesized with a this compound-derived Linker.

| Property | Potential Value |

| BET Surface Area | 800 - 1500 m2/g |

| Pore Volume | 0.5 - 1.2 cm3/g |

| Thermal Stability | Up to 400 °C |

| CO2 Uptake | 50 - 70 mg/g at 273 K |

Note: These values are hypothetical and based on the properties of existing pyrazine-based COFs.

Catalytic Applications and Ligand Design

The pyrazine moiety is a versatile component in the design of ligands for transition metal catalysis. nih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by substituents. Pyrazine-based ligands have been employed in a variety of catalytic transformations, including hydrogenation and cross-coupling reactions. nih.govacs.org

This compound can be envisioned as a precursor to novel ligands. The chloro group can be displaced through nucleophilic substitution reactions, allowing for the introduction of other coordinating groups. The pyrazine ring itself can act as a redox-active ligand, participating in electron transfer processes during a catalytic cycle. This is particularly relevant in the development of catalysts for multi-electron reactions, such as water splitting and CO2 reduction. nih.gov The hexyloxy group could influence the solubility and steric environment of the resulting metal complex, thereby affecting its catalytic activity and selectivity.

Use as Chemical Probes in Biological Systems

Functionalized heterocyclic compounds are of great interest as chemical probes for studying biological systems. nih.gov These molecules can be designed to interact with specific biomolecules, allowing for the investigation of their function and localization within cells. The pyrazine scaffold is present in numerous biologically active molecules, and its derivatives have been explored for various therapeutic applications. tandfonline.comnih.govnih.govmdpi.com

While the direct use of this compound as a chemical probe is not yet established, its structure possesses features that could be exploited for this purpose. The lipophilic hexyloxy chain could facilitate membrane permeability, while the chloro-substituted pyrazine core provides a reactive handle for the attachment of fluorophores or other reporter groups. Furthermore, the pyrazine ring system can be a key pharmacophore in interacting with biological targets. By modifying the hexyloxy chain or replacing the chloro group with other functionalities, libraries of this compound analogs could be synthesized and screened for specific biological activities. Such probes could be valuable tools for target identification and validation in drug discovery. nih.govmdpi.com

Future Research Directions and Perspectives for 2 Chloro 3 Hexyloxypyrazine

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of green and sustainable synthetic routes for 2-Chloro-3-hexyloxypyrazine. Future research in this area should focus on minimizing waste, reducing energy consumption, and utilizing non-hazardous materials.

Key research avenues include:

Catalytic Methodologies: Exploration of novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts, such as those based on manganese or cobalt, for acceptorless dehydrogenative coupling reactions which produce water and hydrogen gas as the only byproducts. nih.govacs.org Such methods offer an atom-economical and environmentally friendly alternative to traditional multi-step syntheses that often generate significant waste. nih.govacs.org

One-Pot Syntheses: Designing one-pot reaction sequences where multiple synthetic steps are performed in a single reaction vessel can significantly improve efficiency and reduce waste. tandfonline.com Research into one-pot procedures for the synthesis of pyrazine (B50134) derivatives, potentially starting from simple and readily available precursors, would be a significant advancement. tandfonline.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a mild and highly selective approach to chemical synthesis. The use of enzymes, such as lipases, for the amidation of pyrazine esters to form pyrazinamide (B1679903) derivatives has been demonstrated and could be adapted for the synthesis of analogs of this compound. nih.gov This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions. nih.gov

Alternative Solvents and Energy Sources: Moving away from conventional volatile organic solvents towards greener alternatives like water or bio-based solvents is a critical research direction. Additionally, the application of alternative energy sources such as microwave irradiation or ultrasonication can often lead to shorter reaction times and improved yields, contributing to a more sustainable process.

Exploration of Novel Biological Targets and Therapeutic Potential

The pyrazine scaffold is a well-established pharmacophore present in numerous approved drugs with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.netnih.govnih.gov The specific substitution pattern of this compound suggests a high potential for novel therapeutic applications.

Future research should be directed towards:

Screening for Bioactivity: Comprehensive screening of this compound and its rationally designed analogs against a wide range of biological targets is a crucial first step. This could include assays for anticancer activity against various cell lines, antibacterial activity against resistant strains, and inhibitory activity against key enzymes involved in disease pathways. researchgate.netnih.gov

Identification of Molecular Targets: For any identified bioactive compounds, elucidating the specific molecular target and mechanism of action is essential. Modern chemical biology and proteomic approaches can be employed to identify the protein(s) with which the compound interacts. The pyrazine ring is known to participate in various binding interactions, including hydrogen bonds and π-interactions, which can be crucial for target engagement. figshare.comacs.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationship by synthesizing and testing a library of analogs will be critical for optimizing potency and selectivity. This would involve modifying the hexyloxy chain length, exploring different alkoxy substituents, and substituting the chlorine atom with other functional groups to understand their impact on biological activity.

Natural Product-Pyrazine Hybrids: The strategy of creating hybrid molecules by combining the pyrazine scaffold with natural products has shown promise in developing potent anticancer agents. nih.gov Future work could involve synthesizing hybrids of this compound with known bioactive natural products to explore synergistic effects and novel therapeutic properties.

Design and Synthesis of Advanced Functional Materials

The electronic and structural properties of the pyrazine ring make it an attractive building block for the development of advanced functional materials with applications in optoelectronics and polymer science. researchgate.netrsc.org The unique substitution of this compound offers opportunities to fine-tune the properties of these materials.

Prospective research areas include:

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials: Pyrazine derivatives are known to be effective luminophores and have been incorporated into materials for OLEDs. researchgate.netacs.orgrsc.org The electron-withdrawing nature of the pyrazine ring can be harnessed to create materials with desirable intramolecular charge transfer (ICT) properties. researchgate.net Research into incorporating this compound into π-conjugated systems could lead to new emitters with tailored photoluminescent and electroluminescent characteristics. researchgate.netrsc.org

Organic Semiconductors: Fused-ring pyrazine derivatives have been successfully employed as n-type semiconductors in organic field-effect transistors (OFETs). acs.org The pyrazine core plays a significant role in tuning the electron affinities of these compounds. acs.org Synthesizing and characterizing polymers or small molecules derived from this compound could lead to new materials for organic electronics, including solar cells. epa.gov

Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as effective ligands for metal ions, enabling the construction of coordination polymers and MOFs. nih.gov These materials can exhibit porosity and have applications in gas storage, separation, and catalysis. The hexyloxy and chloro substituents on the pyrazine ring of the target molecule could be used to modulate the pore environment and functionality of such materials.

Functional Polymers: Pyrazine-based polymers have been synthesized for applications such as selective mercury removal and as components of biobased polyesters. researchgate.netacs.org The reactivity of the chlorine atom in this compound provides a handle for polymerization reactions, potentially leading to new polymers with tailored thermal, mechanical, and functional properties.

Deeper Mechanistic Understanding of Reactivity and Biological Interactions

A fundamental understanding of the chemical reactivity and the nature of the interactions between this compound and biological macromolecules is crucial for its rational application in both synthesis and drug design.

Future research should focus on:

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution. nih.gov Detailed kinetic and computational studies are needed to understand the SNAr mechanism for this compound with various nucleophiles. This knowledge is vital for designing efficient synthetic transformations and for understanding potential metabolic pathways. The reactivity is influenced by the electron-withdrawing nature of the pyrazine ring nitrogens. nih.gov

Computational Modeling and DFT Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govresearchgate.net Such studies can help predict reaction outcomes, understand the nature of excited states relevant to photophysical applications, and rationalize observed biological activities. nih.govrsc.org

Protein-Ligand Interaction Studies: To support the exploration of therapeutic potential, detailed studies of the interactions between this compound and its potential protein targets are necessary. Techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry (ITC) can provide atomic-level details of the binding mode and the thermodynamics of interaction. nih.govnih.gov Computational approaches like molecular docking and molecular dynamics simulations can complement experimental data to elucidate the key interactions driving binding affinity and selectivity. chemrxiv.org Understanding these interactions is fundamental to structure-based drug design. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-hexyloxypyrazine in laboratory settings?

The synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyrazine core. A common approach is reacting 2-chloro-3-nitropyrazine with hexanol derivatives under basic conditions (e.g., NaH or K₂CO₃) to introduce the hexyloxy group, followed by nitro group reduction . Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization ensures purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : Monitors reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., chloro vs. hexyloxy positioning) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₇ClN₂O: 240.10) .

Q. How can reaction conditions be optimized to improve yield in pyrazine functionalization?

- Base Selection : Strong bases (e.g., NaH) accelerate substitution but may promote side reactions.

- Stoichiometry : A 1.2:1 molar ratio of hexanol to chloro-nitropyrazine minimizes unreacted starting material.

- Time : 12–24 hours under reflux ensures completion .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in NAS reactions?

The chloro group (electron-withdrawing) activates the pyrazine ring for substitution at the 2-position, while the hexyloxy group (electron-donating) directs reactivity to the 3-position. Computational studies (DFT) show reduced electron density at the chloro-substituted carbon, favoring nucleophilic attack . Experimental data correlates with Hammett σ values (σₚ-Cl = +0.23, σₚ-Ohexyl = -0.34) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazine derivatives?

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

- Metabolic Stability Testing : Assess cytochrome P450 interactions to explain variability in in vivo efficacy .

- Structural Analog Comparison : Test derivatives (e.g., 2-Cl vs. 2-F) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies enhance the design of pyrazine-based therapeutics?

- Analog Synthesis : Modify hexyloxy chain length (C₄–C₈) to evaluate lipophilicity effects on membrane permeability.

- Bioisosteric Replacement : Substitute chloro with trifluoromethyl to assess potency retention .

- Targeted Libraries : Screen against kinase panels (e.g., EGFR, VEGFR) to identify selective inhibitors .

Q. What challenges arise in isolating this compound from reaction mixtures, and how are they addressed?

- Co-Elution Issues : Hexyloxy and chloro analogs may co-elute in chromatography. Use gradient elution (e.g., 70–100% EtOAc in hexane) .

- Crystallization Difficulty : Poor solubility in water requires mixed-solvent systems (e.g., EtOH/H₂O) .

Methodological Recommendations

- Mechanistic Studies : Use kinetic isotope effects (KIE) and isotopic labeling to probe NAS mechanisms .

- Computational Modeling : Apply DFT to predict regioselectivity in multi-substituted pyrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.